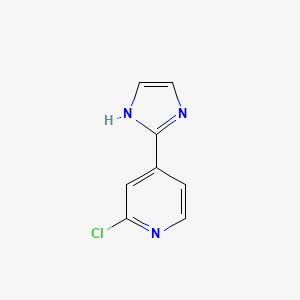

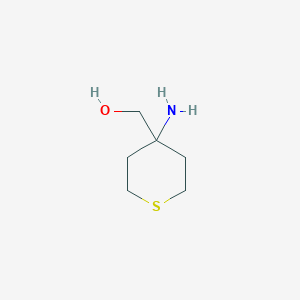

![molecular formula C36H44N6O4 B1292749 Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) CAS No. 1007882-23-6](/img/structure/B1292749.png)

Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

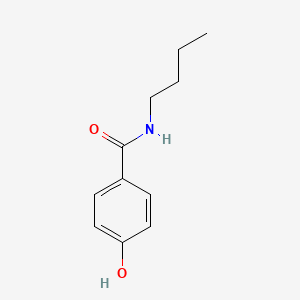

Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) is a useful research compound. Its molecular formula is C36H44N6O4 and its molecular weight is 624.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Agent for Hepatitis C

HCV-IN-30 has been explored as a potential therapeutic agent in the treatment of Hepatitis C virus (HCV) infections. The compound’s ability to interfere with the virus’s replication process makes it a candidate for inclusion in combination therapies aimed at eradicating HCV from the body .

Antiviral Drug Development

The structural complexity of HCV-IN-30 allows it to bind with specific proteins of the HCV, making it a valuable molecule in the development of new antiviral drugs. Research is focused on enhancing its efficacy and reducing side effects compared to existing treatments .

Diagnostic Research

HCV-IN-30’s interactions with viral components are also being studied for diagnostic purposes. It could be used to develop assays that detect the presence of HCV by observing the compound’s binding patterns, which would be indicative of an infection .

Vaccine Adjuvant

In vaccine development, HCV-IN-30 may serve as an adjuvant to enhance the immune response to HCV antigens. This application is particularly promising in the creation of vaccines that require a strong cellular immune response .

Immunotherapy

The compound’s immunomodulatory properties are being investigated for their potential use in immunotherapy. By modulating the immune system’s response to HCV, HCV-IN-30 could help in controlling the infection and preventing its chronic progression .

Nanotechnology-Based Delivery Systems

HCV-IN-30 is being studied for its incorporation into nanotechnology-based delivery systems. These systems aim to target the compound directly to infected cells, thereby increasing the concentration of the drug at the site of infection and reducing systemic exposure .

Study of Virus Quasispecies Nature

The compound’s ability to target multiple variants of HCV makes it a useful tool in studying the quasispecies nature of the virus. This research can lead to a better understanding of viral evolution and resistance mechanisms .

Liver Disease Progression

Research on HCV-IN-30 includes its use in studying the progression of liver diseases caused by HCV, such as cirrhosis and hepatocellular carcinoma. The compound’s effects on the virus could provide insights into how to slow or prevent disease progression .

Mécanisme D'action

Target of Action

HCV-IN-30, also known as Bis(2-methyl-2-propanyl) (2S,2’S)-2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) or (2S,2’S)-Di-tert-butyl 2,2’-(5,5’-([1,1’-biphenyl]-4,4’-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-1-carboxylate), is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex . The NS5A protein plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus .

Mode of Action

The compound interacts with the NS5A replication complex, inhibiting its function and disrupting the viral replication process . This interaction leads to a significant reduction in the production of new viral particles .

Biochemical Pathways

HCV-IN-30 affects the HCV life cycle, specifically the replication stage. The HCV life cycle involves several stages, including entry, replication, assembly, and release . By inhibiting the NS5A replication complex, HCV-IN-30 disrupts the replication of the HCV RNA genome, which is a critical step in the production of new viral particles .

Pharmacokinetics

It’s known that many direct-acting antivirals (daas) like hcv-in-30 are metabolized by the liver, predominantly via the cytochrome p450 3a4 enzyme, and excreted through the biliary system . The dose of such DAAs may need to be adjusted when co-administered with strong inhibitors or inducers of cytochrome P450 3A4 .

Result of Action

The primary result of HCV-IN-30’s action is the disruption of HCV replication, leading to a decrease in the production of new viral particles . This can lead to a reduction in viral load and potentially the clearance of the virus from the body.

Action Environment

The stability and efficacy of HCV-IN-30, like other DAAs, can be influenced by environmental factors. For instance, HCV itself has been found to survive at room temperature for up to 16 days . Therefore, the storage and handling conditions of HCV-IN-30 could potentially impact its stability and efficacy. Furthermore, the presence of other medications, particularly those that affect the cytochrome P450 3A4 enzyme, can influence the pharmacokinetics and thus the efficacy of HCV-IN-30 .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-[5-[4-[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N6O4/c1-35(2,3)45-33(43)41-19-7-9-29(41)31-37-21-27(39-31)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-22-38-32(40-28)30-10-8-20-42(30)34(44)46-36(4,5)6/h11-18,21-22,29-30H,7-10,19-20H2,1-6H3,(H,37,39)(H,38,40)/t29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMTYMFNINZZHE-KYJUHHDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045122 |

Source

|

| Record name | Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)